molecular formula C6H14ClN2O- B555007 L-Leucinamide hydrochloride CAS No. 10466-61-2

L-Leucinamide hydrochloride

Cat. No. B555007
CAS RN: 10466-61-2
M. Wt: 166.65 g/mol
InChI Key: VSPSRRBIXFUMOU-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucinamide hydrochloride is an amino acid derivative . It has a linear formula of (CH3)2CHCH2CH(NH2)CONH2·HCl and a molecular weight of 166.65 . It is a derivative of Leucine, which is an essential amino acid .


Molecular Structure Analysis

The molecular structure of L-Leucinamide hydrochloride is represented by the formula (CH3)2CHCH2CH(NH2)CONH2·HCl . The compound has a molecular weight of 166.65 . More detailed structural information such as bond distances and angles can be found in specific scientific studies .


Chemical Reactions Analysis

While specific chemical reactions involving L-Leucinamide hydrochloride are not detailed in the available resources, it is known to be used in solution phase peptide synthesis .


Physical And Chemical Properties Analysis

L-Leucinamide hydrochloride has a melting point of 254-256 °C . It is used in solution phase peptide synthesis, indicating its solubility in certain solvents .

Scientific Research Applications

Anti-Inflammatory Effects

L-Leucinamide hydrochloride has demonstrated anti-inflammatory properties. In a study, it was shown to reduce inflammation in rats, similar to phenylbutazone, but without causing gastric ulcers at effective doses. This indicates its potential as a safer anti-inflammatory agent (Madan & Al-Motrefi, 1987).

Enzyme Activity Measurement

The compound has been used to measure leucine aminopeptidase activity. L-leucinamide serves as a substrate for this enzyme, aiding in the study of enzyme kinetics and functions in various biological systems, such as molting nematodes (Rogers & Brooks, 1977).

Protein Digestion and Amino Acid Availability

Research on L-leucinamide hydrochloride has provided insights into the digestion of proteins and the availability of amino acids like leucine. This includes studies on how microorganisms utilize amino acids from peptide hydrolysis (Dvořák, 1968).

Structural and Motion Studies

L-Leucinamide has been the subject of structural and motion studies using solid state NMR, IR, and X-ray diffraction. These studies provide insights into the molecular dynamics and crystal structure of L-leucinamide, contributing to our understanding of amino acid derivatives at the molecular level (Wang et al., 1997).

Use in Biochemical Assays

It has been employed in various biochemical assays to understand enzymatic activities, particularly leucine aminopeptidase. This has implications for studying metabolic pathways and enzyme functions in different organisms (Green et al., 1955).

Impact on Microbial Decomposition

A study used L-leucinamide in research on microbial decomposition in aquatic environments. This provides valuable insights into the natural recycling processes in ecosystems (Hoppe et al., 1988).

Pharmaceutical Research

Although not directly applicable to your request, it's worth noting that L-leucinamide hydrochloride has also been studied in the context of Alzheimer's disease treatment, showcasing its broader potential in pharmaceutical research (Gauthier et al., 2016).

properties

IUPAC Name

(2S)-2-amino-4-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPSRRBIXFUMOU-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Leucinamide hydrochloride

CAS RN

10466-61-2
Record name Leucinamide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10466-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-amino-4-methylvaleramide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Leucinamide hydrochloride
Reactant of Route 2
Reactant of Route 2
L-Leucinamide hydrochloride
Reactant of Route 3
L-Leucinamide hydrochloride
Reactant of Route 4
L-Leucinamide hydrochloride
Reactant of Route 5
L-Leucinamide hydrochloride
Reactant of Route 6
Reactant of Route 6
L-Leucinamide hydrochloride

Citations

For This Compound
129
Citations
S Björkman - Journal of Chromatography B: Biomedical Sciences …, 1987 - Elsevier
… To this mixture were added in sequence, at 30-s intervals, 100 ~1 each of (1) a 60 mM solution of ethyl chloroformate in acetonitrile and (2) a solution of Lleucinamide hydrochloride (1 M…
Number of citations: 41 www.sciencedirect.com
IL ARDELEAN, LBN STOENCEA, D FICAI… - Fascicula CHIMIE … - stiinte.uoradea.ro
… L-leucinamide hydrochloride was used as stabilizing agent of mesoporous magnetite nanoparticles, influence of the leucinamide being studied form the point of view of crystallinity, size …
Number of citations: 0 www.stiinte.uoradea.ro
H Spahn, I Spahn, G Pflugmann, E Mutschler… - … of Chromatography B …, 1988 - Elsevier
… in (dried) acetonitrile; after 1 min, 50 ~1 of a 60 mM solution of ethyl chloroformate in dried acetonitrile and after another minute 50 ~1 of a solution of L-leucinamide hydrochloride (1 M) …
Number of citations: 24 www.sciencedirect.com
W Appel - Methods of enzymatic analysis, 1974 - Elsevier
Publisher Summary This chapter elaborates on leucine nitroanilidase, an amino acid arylamidase, which is measured in clinical chemistry. Leucine aminopeptidase is applied in …
Number of citations: 30 www.sciencedirect.com
BR Madan, A Al-Motrefi - Research communications in chemical …, 1987 - europepmc.org
L-leucinamide hydrochloride, an amino acid derivative, was found to share the ability of phenylbutazone in attenuating the phlogistic response induced by intraplantar injection of …
Number of citations: 4 europepmc.org
P Belton, YL Wang - Molecular Physics, 1997 - Taylor & Francis
… l -Leucinamide was prepared from l -leucinamide hydrochloride (Sigma) using ion-exchange gel Dowex 1 (Sigma). l -Leucinamide hydrochloride solution in methanol was added to the …
Number of citations: 15 www.tandfonline.com
F Péhourcq, F Lagrange, L Labat… - Journal of liquid …, 1995 - Taylor & Francis
… We report a simultaneous analysis of the enantiomers of FLU, IBU and KETO after formation of diastereoisomers of chiral drugs with Lleucinamide hydrochloride. The major …
Number of citations: 33 www.tandfonline.com
KH Lehr, P Damm - Journal of Chromatography B: Biomedical Sciences …, 1988 - Elsevier
… 300 mmol/l) was prepared by adding 10 ml of dichloromethane and 1 ml of 5 M sodium hydroxide solution to 500 mg of Lleucinamide hydrochloride. After shaking, the upper aqueous …
Number of citations: 97 www.sciencedirect.com
R Mehvar, F Jamali - Pharmaceutical research, 1988 - Springer
… After evaporation of the organic layer, the drug and IS are derivatized with l-leucinamide hydrochloride via ethyl chloroformate intermediate. The formed diastereoisomers are …
Number of citations: 31 link.springer.com
I NAGATSU, J HARA - Proceedings of the Japanese Histochemical …, 1965 - jstage.jst.go.jp
… concentrations as well as aminopeptidase A activity using ƒ¿-L-glutamyl-ƒÀ-naphthylamide hydrochloride and leucine aminopeptidase activity using L-leucinamide hydrochloride or L-…
Number of citations: 5 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.